molecular formula C21H31N3O2S B044375 N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide CAS No. 120165-66-4

N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide

Cat. No. B044375
M. Wt: 389.6 g/mol
InChI Key: RDVKIUVEJLLVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine, biology, and chemistry. This compound has unique properties that make it a promising candidate for many applications.

Mechanism Of Action

The mechanism of action of N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. This compound has also been shown to activate certain signaling pathways that are involved in cell death.

Biochemical And Physiological Effects

N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of cell growth, inflammation, and cell death. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide. One direction is to further study its potential use as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its potential use as a treatment for neurodegenerative diseases. This compound has shown promising results in improving cognitive function in animal models of these diseases, and further research could lead to the development of new treatments. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide involves several steps. The first step is the preparation of the starting materials, which include 6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine and cyclohexylamine. These two compounds are then reacted with butyryl chloride to form the intermediate product, N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butyramide. Finally, this intermediate product is reacted with acetic anhydride to form the desired compound, N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide.

Scientific Research Applications

N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

CAS RN

120165-66-4

Product Name

N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide

Molecular Formula

C21H31N3O2S

Molecular Weight

389.6 g/mol

IUPAC Name

N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide

InChI

InChI=1S/C21H31N3O2S/c1-13-14(2)19(26-4)15(3)20-18(13)24-21(27-20)22-12-8-11-17(25)23-16-9-6-5-7-10-16/h16H,5-12H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

RDVKIUVEJLLVFV-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)NC3CCCCC3)C)OC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)NC3CCCCC3)C)OC)C

synonyms

Butanamide, N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-

Origin of Product

United States

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